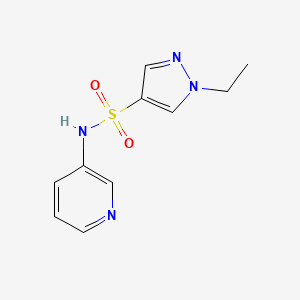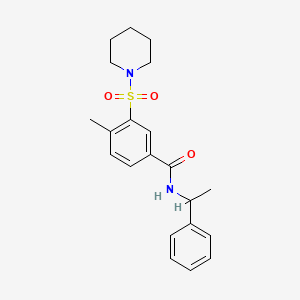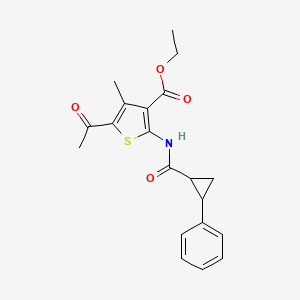![molecular formula C13H16FNO2 B5474059 4-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide](/img/structure/B5474059.png)
4-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide is a chemical compound with the molecular formula C13H16FNO2 and a molecular weight of 237.27 g/mol It is a benzamide derivative, where the benzamide core is substituted with a fluoro group at the 4-position and an oxolan-2-yl ethyl group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 1-(oxolan-2-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluoro group or the oxolan-2-yl ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
4-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites on the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-4-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide: This compound is similar in structure but has a chloro group at the 2-position instead of a fluoro group at the 4-position.
4-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide: Another similar compound where the oxolan-2-yl group is replaced with a tetrahydro-2-furanyl group.
Uniqueness
4-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the fluoro group at the 4-position and the oxolan-2-yl ethyl group at the nitrogen atom can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-9(12-3-2-8-17-12)15-13(16)10-4-6-11(14)7-5-10/h4-7,9,12H,2-3,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXFNTVBNKCAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethyl-7-(3,4,5-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5473981.png)
![2-[(2-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-3-YL)FORMAMIDO]-4-(METHYLSULFANYL)BUTANOIC ACID](/img/structure/B5474002.png)

![(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3-CYANO-4,6-DIMETHYL-2-OXO-1(2H)-PYRIDINYL]-2-PROPENAMIDE](/img/structure/B5474012.png)
![2-(diethylamino)-6,7-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5474013.png)

![N-[1-methyl-2-(3-pyridinyl)ethyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5474034.png)
![4-[[2-[(Z)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B5474048.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5474051.png)
![3-(1,3-benzodioxol-5-yl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole](/img/structure/B5474062.png)
![4-[(E)-2-(5-phenyl-1H-pyrazol-4-yl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B5474070.png)
![7-{[3-(4-methylphenyl)-5-isoxazolyl]methyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5474075.png)

![4-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)-1,4-oxazepane](/img/structure/B5474088.png)
